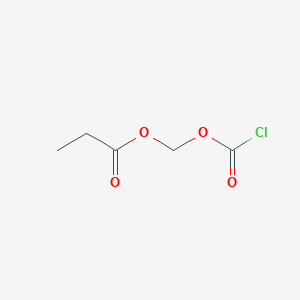
Propanoyloxymethyl Carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoyloxymethyl Carbonochloridate, also known as Propanoic acid, 2,2-dimethyl-, [(chlorocarbonyl)oxy]methyl ester, is a chemical compound with the molecular formula C7H11ClO4 and a molecular weight of 194.61 g/mol . This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Propanoyloxymethyl Carbonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of chloromethyl carbonochloridate with propanoic acid derivatives. The reaction typically occurs in the presence of a base such as sodium hydroxide and a solvent like dichloromethane . The reaction conditions are usually mild, with the reaction being stirred at room temperature for several hours. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Propanoyloxymethyl Carbonochloridate undergoes various chemical reactions, including substitution and hydrolysis. In substitution reactions, the chlorocarbonyl group can be replaced by other nucleophiles, leading to the formation of different esters . Common reagents used in these reactions include alcohols and amines. Hydrolysis of this compound in the presence of water and a base results in the formation of propanoic acid and carbon dioxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Propanoyloxymethyl Carbonochloridate has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis to introduce the propanoyloxymethyl group into various molecules. In biology and medicine, it is used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body . Additionally, it has applications in polymer modification, where it is used to introduce functional groups into polymer chains.
Mécanisme D'action
The mechanism of action of Propanoyloxymethyl Carbonochloridate involves the release of the propanoyloxymethyl group upon hydrolysis. This process can be catalyzed by enzymes or occur under basic conditions . The released propanoyloxymethyl group can then interact with various molecular targets, depending on the specific application. In the case of prodrugs, the active drug is released upon hydrolysis, allowing it to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Propanoyloxymethyl Carbonochloridate can be compared with other similar compounds, such as acetoxymethyl carbonochloridate and butanoyloxymethyl carbonochloridate . These compounds have similar structures but differ in the length and nature of the acyl group attached to the carbonochloridate moiety. The uniqueness of this compound lies in its specific reactivity and the properties imparted by the propanoyloxymethyl group, making it suitable for particular applications in organic synthesis and drug development .
Propriétés
IUPAC Name |
carbonochloridoyloxymethyl propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO4/c1-2-4(7)9-3-10-5(6)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYSIZZTTQEOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCOC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
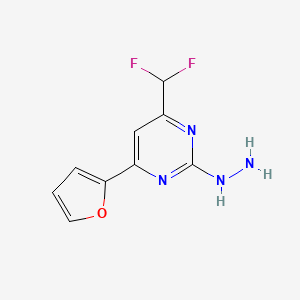
![3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2907762.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2907766.png)

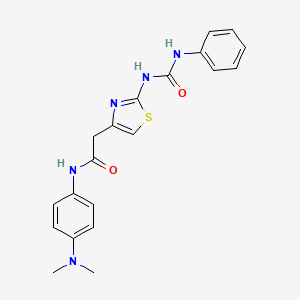
![N'-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N,N-dimethylurea](/img/structure/B2907769.png)
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-fluorophenyl)acrylamide](/img/structure/B2907770.png)

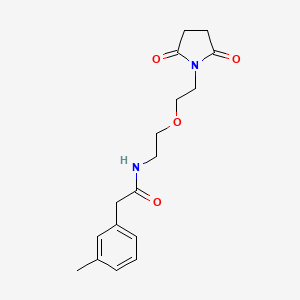

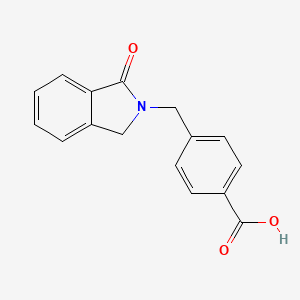
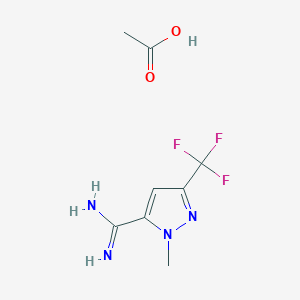
![N-[3-(1-benzofuran-2-yl)propyl]acetamide](/img/structure/B2907778.png)
